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The emergence of multidrug-resistant (MDR) bacteria, particularly Pseudomonas aeruginosa,
presents a significant challenge in clinical practice. Combination therapy is an increasingly
explored strategy to overcome resistance and enhance antimicrobial efficacy. This guide
provides a comprehensive overview of the in vitro synergistic activity of ceftolozane/tazobactam
combined with amikacin against challenging bacterial isolates. Ceftolozane/tazobactam, a
novel cephalosporin/B-lactamase inhibitor combination, has demonstrated potent activity
against many Gram-negative bacteria, including MDR P. aeruginosa.[1] The addition of
amikacin, an aminoglycoside, is investigated for its potential to produce synergistic effects,
leading to improved bacterial killing and potentially mitigating the development of further
resistance.

Quantitative Analysis of Synergy

The synergistic potential of ceftolozane/tazobactam and amikacin has been evaluated in
several in vitro studies, primarily utilizing time-kill assays and checkerboard or E-test methods.
The data consistently demonstrates a significant synergistic interaction against a large
proportion of tested isolates.

A study on MDR/XDR P. aeruginosa isolates from Greece revealed that the combination of
ceftolozane/tazobactam with amikacin was synergistic against 85.0% of all tested isolates.[2][3]
[4] Notably, this synergy was also observed in 75.0% of the isolates that produce GES-type
enzymes, which are known to contribute to ceftolozane/tazobactam resistance.[2][3][4] Another
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study investigating carbapenem-resistant P. aeruginosa (CRPA) found synergistic and additive

effects in 40% and 30% of the isolates, respectively.[5][6]
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Experimental Protocols

The assessment of in vitro synergy relies on standardized and reproducible experimental

methods. The most common techniques employed in the evaluation of ceftolozane/tazobactam
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and amikacin synergy are time-kill assays, checkerboard microdilution, and the E-test.

Time-Kill Assay

The time-kill assay is a dynamic method that evaluates the rate and extent of bacterial killing
over time when exposed to antimicrobial agents alone and in combination.

Methodology:

Inoculum Preparation: A standardized bacterial suspension, typically equivalent to a 0.5
McFarland standard, is prepared from an overnight culture. This is further diluted to achieve
a starting inoculum of approximately 5 x 1075 colony-forming units (CFU)/mL.[8]

Drug Concentrations: The antibiotics are tested at clinically relevant concentrations. For
instance, ceftolozane/tazobactam might be tested at its peak (e.g., 60 mg/L) and trough
(e.g., 7.5 mg/L) concentrations, while amikacin is tested at its free peak plasma
concentration (e.g., 69 mg/L).[2][3] Other studies may use multiples of the Minimum
Inhibitory Concentration (MIC), such as 2x or 8x the MIC.[7]

Incubation: The bacterial inoculum is added to broth media containing the individual
antibiotics and the combination of both. A growth control tube without any antibiotic is also
included. The tubes are then incubated with continuous shaking at 35°C.[8]

Sampling and Plating: Aliquots are removed from each tube at specified time points (e.g., O,
4, 8, 12, and 24 hours) and serially diluted. The dilutions are then plated on appropriate agar
media to determine the viable bacterial count (CFU/mL).

Interpretation: Synergy is typically defined as a =2 log10 decrease in CFU/mL at 24 hours by
the combination compared with the most active single agent.[2][3][4] Antagonism is defined
as a =2 log10 increase in CFU/mL with the combination compared to the most active single
agent. Indifference is a <2 log10 change in CFU/mL.[9]
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Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the MIC of two
antimicrobial agents in combination, allowing for the calculation of the Fractional Inhibitory
Concentration Index (FICI).

Methodology:

o Plate Setup: A 96-well microtiter plate is used. One antibiotic (e.g., ceftolozane/tazobactam)
is serially diluted along the rows, while the second antibiotic (e.g., amikacin) is serially diluted
along the columns.[10] This creates a matrix of varying concentrations of both drugs.

» Controls: The last row contains serial dilutions of the first antibiotic alone, and the last
column contains serial dilutions of the second antibiotic alone to determine their individual
MICs. A growth control well (no antibiotics) and a sterility control well (no bacteria) are also
included.[11]

« Inoculation: All wells, except the sterility control, are inoculated with a standardized bacterial
suspension (e.g., 5 x 105 CFU/mL).[10]

e Incubation: The plate is incubated at 35°C for 16-20 hours.

e Reading and FICI Calculation: The wells are visually inspected for turbidity to determine the
MIC of each drug alone and in combination. The FICI is then calculated using the following
formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in
combination / MIC of Drug B alone)[12][13]

e Interpretation:
o Synergy: FICI < 0.5[12][13]
o Additive/Indifference: 0.5 < FICI < 4[13]

o Antagonism: FICI > 4[12][13]
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E-test Synergy

The E-test (Epsilometer test) is an agar diffusion method that can also be adapted for synergy

testing.
Methodology:

 Inoculum and Plating: A standardized bacterial inoculum is swabbed onto the surface of an
agar plate.

 Strip Application: An E-test strip for the first antibiotic is placed on the agar. Then, an E-test
strip for the second antibiotic is placed at a 90° angle to the first, with the intersection at the
respective MICs of each drug.

e Incubation: The plate is incubated at 35°C for 16-20 hours.

» Reading and Interpretation: The shape of the inhibition zone is observed. A phantom zone or
deformation of the ellipse of inhibition indicates a synergistic interaction. The FICI can also
be calculated from the points where the inhibition ellipses intersect the E-test strips. The
interpretation of the FICI is the same as in the checkerboard assay.

Conclusion

The in vitro data strongly suggests a synergistic relationship between ceftolozane/tazobactam
and amikacin against a significant proportion of multidrug-resistant P. aeruginosa isolates. This
combination demonstrates the potential to enhance bactericidal activity and may offer a
valuable therapeutic option for infections caused by these challenging pathogens. The
consistent observation of synergy across different testing methodologies, including time-kill
assays and FICI-based assessments, strengthens the rationale for further clinical investigation
of this combination therapy. No antagonism has been reported in the reviewed studies,
indicating a favorable interaction profile. Researchers and drug development professionals
should consider these findings when designing preclinical and clinical studies for new
antimicrobial combination strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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